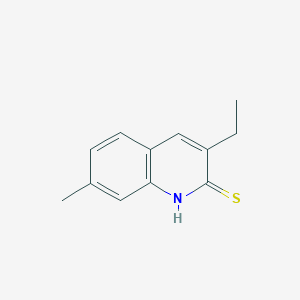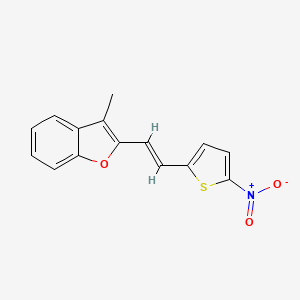
3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, in particular, features a benzofuran core with a nitrothiophene moiety, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.
Introduction of the Nitrothiophene Moiety: The nitrothiophene group is introduced via a Heck coupling reaction, where a halogenated thiophene derivative reacts with a vinylbenzofuran in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation
Major Products
Reduction: 3-Methyl-2-(2-(5-aminothiophen-2-yl)vinyl)benzofuran
Nitration: 3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)-5-nitrobenzofuran
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell walls by interacting with peptidoglycan synthesis pathways.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(5-Nitrothiophen-2-yl)vinyl)benzofuran
- 3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzothiophene
Uniqueness
3-Methyl-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran is unique due to its specific combination of a benzofuran core and a nitrothiophene moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C15H11NO3S |
|---|---|
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
3-methyl-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C15H11NO3S/c1-10-12-4-2-3-5-14(12)19-13(10)8-6-11-7-9-15(20-11)16(17)18/h2-9H,1H3/b8-6+ |
InChI-Schlüssel |
MNOFGYFZYLCDLJ-SOFGYWHQSA-N |
Isomerische SMILES |
CC1=C(OC2=CC=CC=C12)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(OC2=CC=CC=C12)C=CC3=CC=C(S3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


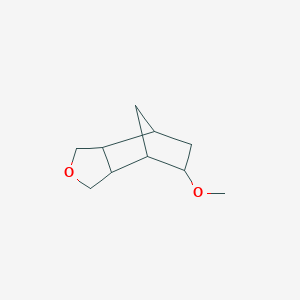
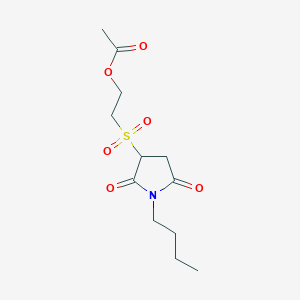
![1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15209823.png)
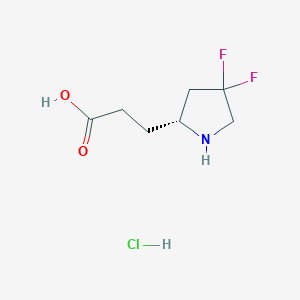
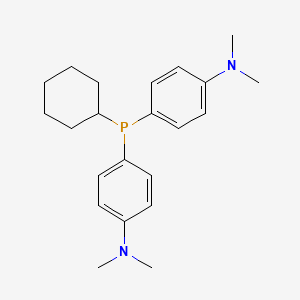
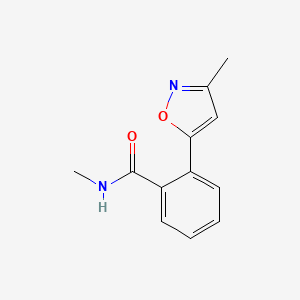

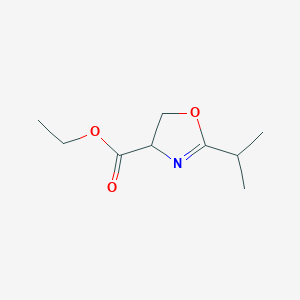
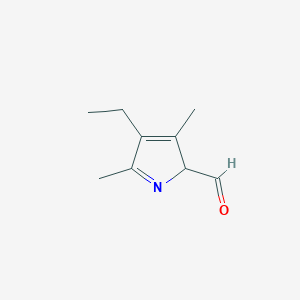
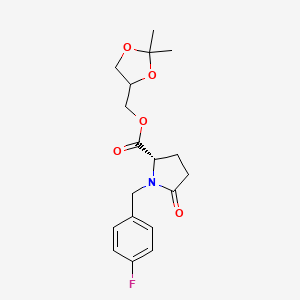
![5-Benzyl-5H-thieno[2,3-c]pyrrole](/img/structure/B15209884.png)
